3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyridazine core.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyridazine derivatives.
Substitution: Various substituted pyridazine and pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structural features, the compound can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, potentially leading to the development of new industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the sulfonyl and pyridazine groups suggests potential interactions with sulfur and nitrogen-containing biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.
3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Similar structure but with a pyrazine core instead of pyridazine.
Uniqueness
3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is unique due to its specific combination of functional groups and structural features
Biological Activity
3-Methyl-6-((1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyridazine class and features a unique sulfonamide moiety which is critical for its biological activity. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against several human cancer cell lines. The compound has been evaluated for its cytotoxic effects using various assays.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 2.18 | Induction of apoptosis and cell cycle arrest |
HT-29 (Colon) | 1.30 | Inhibition of cell proliferation |
SKOV-3 (Ovarian) | 2.94 | Anti-angiogenesis effects |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types .
The mechanism through which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with this compound significantly increased the population of cells in the G2/M phase, indicating a blockade in cell cycle progression.
- Induction of Apoptosis : The compound also promoted apoptosis as evidenced by increased Annexin V positivity in treated cells, suggesting that it triggers programmed cell death pathways .
Study 1: In Vivo Efficacy
In an animal model, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study monitored tumor growth over a period of four weeks, demonstrating the compound's potential as an effective anticancer agent .
Study 2: Enzyme Inhibition
This compound has also been investigated for its ability to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways linked to cancer progression. Preliminary results indicate that it may serve as a lead compound for developing DUB inhibitors .
Properties
IUPAC Name |
3-methyl-6-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10-3-5-13(16-15-10)20-12-7-8-17(9-12)22(18,19)14-6-4-11(2)21-14/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUFLPTODHAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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